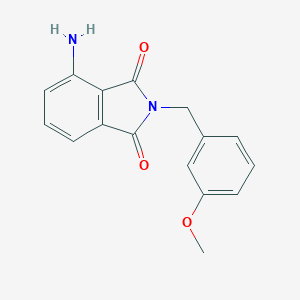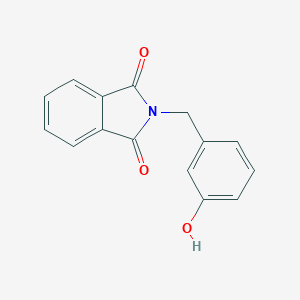![molecular formula C19H20ClNO B286558 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide, also known as CCMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of science. CCMI is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as topoisomerase and histone deacetylase. These enzymes are involved in the regulation of DNA replication and gene expression, respectively. By inhibiting their activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In addition, this compound has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide is its potential as a drug candidate for the treatment of cancer and other diseases. It has also been found to exhibit antibacterial and anti-inflammatory properties, which could have potential applications in the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to administer as a drug.
Direcciones Futuras
There are many potential future directions for the study of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on the development of new drug formulations that improve the solubility and bioavailability of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with cyclopentyl(phenyl)methanol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to exhibit antitumor activity in various cancer cell lines such as breast, lung, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propiedades
Fórmula molecular |
C19H20ClNO |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20ClNO/c20-17-13-7-6-12-16(17)19(22)21-18(15-10-4-5-11-15)14-8-2-1-3-9-14/h1-3,6-9,12-13,15,18H,4-5,10-11H2,(H,21,22) |
Clave InChI |
HMIDZTWITOKSHF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9H-fluoren-9-ylidene)-1-[3-(4-{4-nitrophenyl}-1-piperazinyl)propyl]-2,5-pyrrolidinedione](/img/structure/B286475.png)
![1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286478.png)
![3-(Diphenylmethylene)-1-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}-2,5-pyrrolidinedione](/img/structure/B286479.png)
![1-[4-[4-(3-Chlorophenyl)-1-piperazinyl]butyl]-3-(diphenylmethylene)pyrrolidine-2,5-dione](/img/structure/B286480.png)
![3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione](/img/structure/B286483.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286484.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286485.png)
![3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286487.png)
![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286489.png)
![3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286490.png)


![4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B286496.png)
![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)
